N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
The compound N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide features a 1,3,4-thiadiazole core substituted at position 5 with a naphthalen-1-ylmethylthio group and at position 2 with a sulfanylacetamide moiety. The acetamide group is further substituted with a 4-methylphenyl ring. This structure combines aromatic, heterocyclic, and thioether functionalities, which are common in bioactive molecules targeting enzymes or receptors .
Properties
Molecular Formula |
C22H19N3OS3 |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H19N3OS3/c1-15-9-11-18(12-10-15)23-20(26)14-28-22-25-24-21(29-22)27-13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13-14H2,1H3,(H,23,26) |
InChI Key |
NEOKTNYLFBLVBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a nucleophilic substitution reaction, where a naphthalen-1-ylmethyl halide reacts with a thiadiazole derivative.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.
Final Coupling: The final step involves coupling the intermediate with 4-methylphenyl acetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Amide Bond Formation
This compound’s synthesis typically involves amidation reactions. A similar structure, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, was synthesized using EDC (N-ethyl-N’-(dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile at room temperature . The reaction proceeds via activation of the carboxylic acid group, followed by coupling with the thiadiazole amine.
Key Features :
Oxidation
The sulfanyl (-S-) groups in the compound are susceptible to oxidation. Thiols or sulfanyl moieties can undergo oxidation to form disulfides or sulfonic acids, depending on the oxidizing agent (e.g., hydrogen peroxide, iodine). While specific oxidation data for this compound is limited, thiadiazole derivatives with similar sulfanyl groups often show this reactivity.
Key Features :
-
Reagents : Oxidizing agents (e.g., H₂O₂, I₂)
-
Conditions : Varying temperatures (not detailed in sources)
Alkylation
The thiadiazole ring and sulfanyl groups may participate in alkylation reactions. For instance, alkylation of the sulfanyl group could occur via nucleophilic substitution, forming new sulfur-carbon bonds. This reactivity is common in thiadiazole derivatives with exposed sulfur atoms.
Key Features :
-
Reagents : Alkyl halides, bases (e.g., NaOH)
-
Conditions : Alkaline or acidic media (specific details not provided)
Nucleophilic Substitution
The sulfanyl groups in the compound are nucleophilic and can react with electrophiles (e.g., alkyl halides, acyl chlorides). This reactivity is critical for functionalizing the molecule, as seen in similar thiadiazole derivatives.
Key Features :
-
Reagents : Electrophiles (e.g., R-X)
-
Conditions : Solvent-dependent (e.g., DMF, THF)
Comparison of Reaction Types
Biologically Relevant Transformations
While not direct chemical reactions, the compound’s interaction with biological targets (e.g., enzymes, receptors) involves binding via sulfanyl groups or the thiadiazole ring. For example, thiadiazole derivatives often inhibit tyrosine kinases or other enzymes by forming covalent bonds or non-covalent interactions . These interactions underlie potential anticancer or antimicrobial activities observed in similar compounds .
Research Gaps
-
Specific Reaction Data : Detailed reaction conditions (e.g., catalysts, solvents) for the exact compound are sparse in the provided literature.
-
Oxidation Products : The nature of oxidation products (e.g., disulfides vs. sulfonic acids) is not explicitly defined.
-
Biological Mechanism : Direct evidence of enzyme inhibition or receptor binding for this compound is lacking, though extrapolated from structural analogs .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 1,3,4-thiadiazole derivatives, which include N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide. The following points summarize key findings:
- Mechanism of Action :
- In Vitro Studies :
- Structure–Activity Relationship :
Enzyme Inhibition
Another promising application of this compound is its potential as an enzyme inhibitor:
- α-glucosidase Inhibition :
- Monoamine Oxidase Inhibition :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, contributing to its bioactivity.
Comparison with Similar Compounds
Structural Analogues of the 1,3,4-Thiadiazole Core
Substituent Variations on the Thiadiazole Ring
N-(2-Isopropylphenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide () :
- Key Difference : The acetamide group is substituted with a 2-isopropylphenyl ring instead of 4-methylphenyl.
- Properties : Calculated XlogP = 6.8 (high lipophilicity), topological polar surface area (PSA) = 134 Ų, and 8 rotatable bonds, suggesting moderate flexibility .
- Comparison : The 4-methylphenyl group in the target compound may enhance solubility compared to the bulkier 2-isopropylphenyl substituent.
- 2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide (): Structure: Features a 4-chlorobenzylthio group on the thiadiazole and a mesityl (2,4,6-trimethylphenyl) acetamide. Molecular Formula: C20H20ClN3OS3 (MW ≈ 512 g/mol).
Bioactive Thiadiazole Derivatives
Oxadiazole vs. Thiadiazole Core Modifications
- N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g, ): Structure: Oxadiazole core with indol-3-ylmethyl and 4-methylphenyl groups. Properties: Melting point = 142°C; molecular formula = C21H20N4O2S.
Adamantyl-Thiadiazole Hybrids ()
- 1-(Adamantan-1-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone (46): Structure: Adamantyl group linked to thiadiazole via a ketone bridge. Application: Tested as 11β-HSD1 inhibitors for metabolic disorders. Comparison: The acetamide group in the target compound may improve hydrogen-bonding capacity compared to the ketone functionality .
Substituent Effects on Physical Properties
Table 1: Comparative Physical Properties of Selected Analogs
Key Observations :
- Bulky substituents (e.g., naphthalenyl, indolyl) correlate with higher melting points due to enhanced intermolecular interactions.
- Yields for thiadiazole derivatives range from 72–88%, suggesting robust synthetic routes for such analogs .
Pharmacological Potential
Biological Activity
N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that falls within the class of 1,3,4-thiadiazole derivatives. This class has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of multiple sulfur atoms and a thiadiazole ring, which are critical for its biological activity. The functional groups attached to the thiadiazole nucleus significantly influence its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that 1,3,4-thiadiazole derivatives exhibit potent antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Good | 20 μg/mL |
| Escherichia coli | Moderate | 32 μg/mL |
| Candida albicans | Moderate | 25 μg/mL |
These findings suggest that modifications in the structure of thiadiazole derivatives can enhance their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown promising results against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 23.29 | Moderate inhibition |
| LoVo (colon cancer) | 2.44 | Strong anti-proliferative effect |
The compound demonstrated selective cytotoxicity with minimal toxicity towards normal cells . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells .
Anticonvulsant Activity
In addition to its antimicrobial and anticancer effects, the compound has been screened for anticonvulsant properties. Studies have shown that derivatives containing the thiadiazole moiety can provide protection in seizure models:
| Seizure Model | Protection Observed |
|---|---|
| Maximal Electroshock | Significant protection |
| Pentylenetetrazole | Moderate protection |
This suggests that the compound may act on specific neurotransmitter systems or ion channels involved in seizure activity .
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has also been noted. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo models.
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiadiazole derivatives:
- Antimicrobial Efficacy : A study synthesized various thiadiazole derivatives and evaluated their antibacterial activity against S. aureus and E. coli. The most effective compounds exhibited MIC values comparable to standard antibiotics .
- Anticancer Mechanisms : Research focused on the interaction of these compounds with cellular pathways involved in cancer proliferation. The studies indicated that certain derivatives could inhibit critical kinases involved in cell cycle regulation .
- Anticonvulsant Screening : A series of synthesized thiadiazole compounds were tested in seizure models, demonstrating significant anticonvulsant properties which could lead to new therapeutic options for epilepsy .
Q & A
Q. What are the standard synthetic routes for preparing N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves:
Reacting 5-substituted-1,3,4-thiadiazole-2-thiol derivatives with naphthalen-1-ylmethyl halides to introduce the sulfanyl group at position 5 of the thiadiazole ring .
Subsequent reaction with 2-chloro-N-(4-methylphenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) to form the final acetamide derivative .
Purification is achieved via recrystallization from ethanol, and structural confirmation requires X-ray crystallography or NMR/IR spectroscopy .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms proton environments and carbon backbone.
- FT-IR : Validates functional groups (e.g., C=O at ~1650 cm⁻¹, S–S stretches at ~500 cm⁻¹) .
- Elemental analysis : Ensures purity (>95%) by matching experimental and theoretical C/H/N/S percentages .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 1,3,4-thiadiazole derivatives?
- Methodological Answer : Contradictions often arise from differences in:
- Synthetic routes : Impurities (e.g., unreacted intermediates) may skew bioassay results. Use HPLC to verify purity (>99%) .
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) and compare with structurally analogous compounds (e.g., N-(4-chlorophenyl) derivatives) .
- Computational modeling : Perform docking studies to identify binding site variations caused by substituents (e.g., naphthalenyl vs. phenyl groups) .
Q. What strategies optimize the reaction yield of this compound in large-scale synthesis?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity of thiolate intermediates .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitutions .
- Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., oxidation of thiol groups) .
- Stoichiometry : A 1.2:1 molar ratio of thiadiazole intermediate to acetamide precursor improves conversion .
Q. How can computational methods elucidate the mechanism of action for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., sulfur atoms in thiadiazole rings) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes like COX-2) using software such as AutoDock Vina. Compare binding energies with known inhibitors .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
